2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline
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Overview
Description
2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline typically involves the reaction of 2-aminobenzophenone with appropriate reagents under controlled conditions. One common method includes the use of a cyclization reaction where 2-aminobenzophenone reacts with an aldehyde or ketone in the presence of a catalyst . The reaction conditions often involve heating the mixture to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
2-Phenylquinazoline: Another derivative with potential therapeutic applications.
4-Phenylquinazoline: Known for its antimicrobial properties.
Uniqueness
2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the hydroxyphenyl group can enhance its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
65644-28-2 |
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Molecular Formula |
C24H18N2O |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)phenol |
InChI |
InChI=1S/C24H18N2O/c27-21-13-7-6-12-19(21)24-25-22(17-9-2-1-3-10-17)20-15-14-16-8-4-5-11-18(16)23(20)26-24/h1-13,27H,14-15H2 |
InChI Key |
LRBKHMOUDPDKHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=C(N=C2C3=CC=CC=C31)C4=CC=CC=C4O)C5=CC=CC=C5 |
Origin of Product |
United States |
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